Ethyl 4-methoxy-3,5-dimethylpicolinate
Description
Ethyl 4-methoxy-3,5-dimethylpicolinate is a substituted picolinate ester characterized by methoxy and methyl groups at the 4-, 3-, and 5-positions of the pyridine ring. This compound is primarily utilized in research settings as a synthetic intermediate or precursor for pharmaceuticals and agrochemicals. Its structure combines lipophilic (ethyl ester, methyl groups) and electron-donating (methoxy) substituents, which influence its physicochemical properties and reactivity.
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
ethyl 4-methoxy-3,5-dimethylpyridine-2-carboxylate |
InChI |
InChI=1S/C11H15NO3/c1-5-15-11(13)9-8(3)10(14-4)7(2)6-12-9/h6H,5H2,1-4H3 |
InChI Key |
NOMWPLLTOGAEMH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C(C(=C1C)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methoxy-3,5-dimethylpicolinate typically involves the esterification of 4-methoxy-3,5-dimethylpyridine-2-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methoxy-3,5-dimethylpicolinate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methoxy-3,5-dimethylpyridine-2-carboxylic acid.
Reduction: Formation of 4-methoxy-3,5-dimethylpyridine-2-ethanol.
Substitution: Formation of various substituted picolinates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-methoxy-3,5-dimethylpicolinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 4-methoxy-3,5-dimethylpicolinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Molecular Formula | Purity | Key Applications | Structural Distinctions |
|---|---|---|---|---|
| This compound | C₁₁H₁₅NO₃ | N/A* | Research intermediate | Ethyl ester, methoxy/methyl substituents |
| Mthis compound | C₁₀H₁₃NO₃ | >95% | Pharmaceutical synthesis | Methyl ester |
| Omeprazole | C₁₇H₁₉N₃O₃S | N/A | Proton pump inhibitor | Sulfinyl benzimidazole core |
| Ethyl Benzooxazine Carboxylate | C₁₁H₁₃NO₃ | 97% | Agrochemical research | Benzooxazine ring |
Research Findings and Implications
- Synthetic Utility : this compound’s ester group and substitution pattern make it a versatile building block for modifying drug candidates. Its synthesis likely parallels methods for methyl analogs, such as refluxing with alcohols under acid catalysis .
- Biological Relevance: Unlike omeprazole, the absence of a sulfinyl group and benzimidazole ring suggests non-overlapping biological targets. However, its methoxy groups may contribute to antioxidant or antimicrobial activity in derivative forms .
- Physicochemical Properties : The ethyl group enhances lipid solubility compared to methyl analogs, which could improve absorption in drug delivery systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
